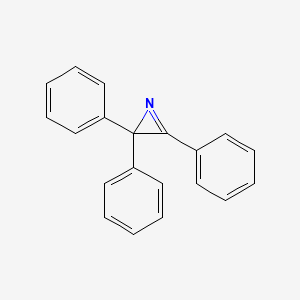
2H-Azirine, 2,2,3-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine, 2,2,3-triphenyl- is a member of the 2H-azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are characterized by their high reactivity due to the ring strain and the presence of a carbon-nitrogen double bond. The 2,2,3-triphenyl substitution adds further complexity and potential for diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azirines, including 2H-Azirine, 2,2,3-triphenyl-, can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Thermolysis of Vinyl Azides: Heating vinyl azides leads to the formation of 2H-azirines through a nitrene intermediate.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to 2H-azirines under photolytic conditions.
Oxidative Cyclization of Enamine Precursors: Enamines can be cyclized to form 2H-azirines using oxidizing agents.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form the azirine ring.
Industrial Production Methods
While specific industrial production methods for 2H-Azirine, 2,2,3-triphenyl- are not well-documented, the general methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
2H-Azirine, 2,2,3-triphenyl- undergoes various types of chemical reactions due to its strained ring system and reactive carbon-nitrogen double bond:
Nucleophilic Addition: Nucleophiles can add to the carbon-nitrogen double bond, leading to ring opening and formation of aminoketones.
Electrophilic Addition: Electrophiles can also react with the azirine ring, resulting in similar ring-opening reactions.
Cycloaddition Reactions: The azirine ring can participate in [2+2] and [3+2] cycloaddition reactions, forming larger heterocyclic compounds.
Scientific Research Applications
2H-Azirine, 2,2,3-triphenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Azirine, 2,2,3-triphenyl- involves its high ring strain and reactive carbon-nitrogen double bond. These features make it a versatile intermediate in various chemical reactions. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
2H-Azirine, 2,2,3-triphenyl- can be compared with other 2H-azirine derivatives:
Azirinomycin: An antibiotic with a similar azirine ring structure but different substituents.
Dysidazirine: An antimicrobial compound with a long alkyl chain.
Antazirine: An antifungal agent with different substituents on the azirine ring.
The uniqueness of 2H-Azirine, 2,2,3-triphenyl- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
50655-53-3 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2,2,3-triphenylazirine |
InChI |
InChI=1S/C20H15N/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
RYDCGDGEERYKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
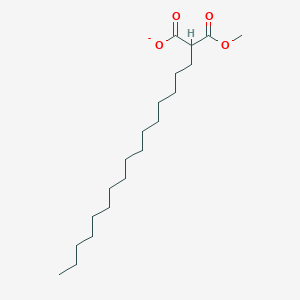
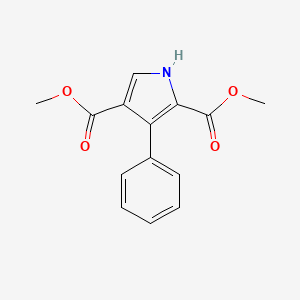
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
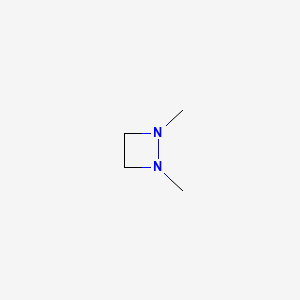

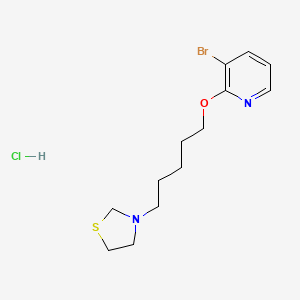
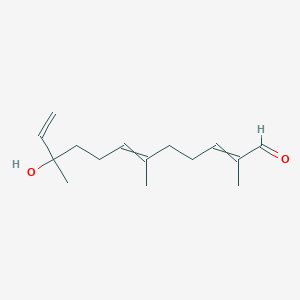
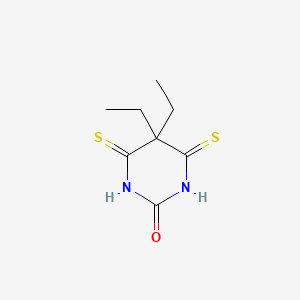


![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
